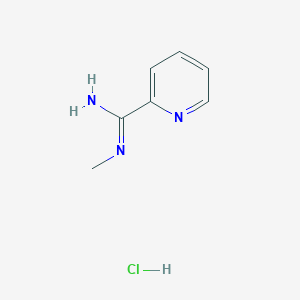

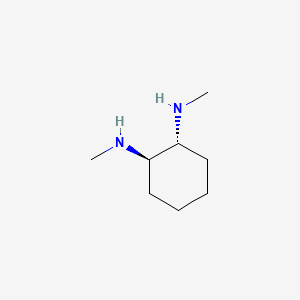

![molecular formula C10H6N2OS2 B2394863 5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole CAS No. 1211201-45-4](/img/structure/B2394863.png)

5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains both a thiazole and an isoxazole ring, making it a unique and versatile molecule. In

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of “5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole” across various fields:

Anticancer Research

5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. The compound’s unique structure allows it to interfere with cellular processes critical for cancer cell proliferation, making it a promising candidate for developing new anticancer drugs .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it useful in the development of new antibiotics. Its ability to disrupt bacterial cell walls and inhibit essential enzymes makes it effective against a variety of bacterial strains, including those resistant to conventional antibiotics .

Antioxidant Properties

Research has demonstrated that 5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole possesses strong antioxidant properties. It can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This makes it a valuable compound in the development of supplements and pharmaceuticals aimed at combating oxidative stress-related diseases .

Anti-inflammatory Applications

The compound has been studied for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This property is particularly useful in developing treatments for chronic inflammatory diseases such as arthritis and inflammatory bowel disease .

Photodynamic Therapy

5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. The compound’s ability to generate reactive oxygen species upon light activation makes it a promising candidate for PDT, offering a targeted approach to cancer treatment .

Sensor Development

The unique chemical structure of this compound allows it to be used in the development of chemical sensors. It can be employed in detecting various analytes, including metal ions and organic molecules, due to its high sensitivity and selectivity. This application is valuable in environmental monitoring and industrial processes .

Catalysis

In the field of catalysis, 5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole can act as a catalyst in various chemical reactions. Its ability to facilitate reactions without being consumed makes it an efficient and reusable catalyst, particularly in organic synthesis and industrial chemistry .

Material Science

The compound is also explored in material science for its potential to form novel materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties, making it useful in developing advanced materials for various applications .

These diverse applications highlight the versatility and potential of 5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole in scientific research and development. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Mécanisme D'action

Target of Action

It is known that isoxazoles, a class of compounds to which this molecule belongs, have been used as biologically active compounds in medicinal chemistry . They possess various types of biological activity such as antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic .

Mode of Action

It is known that isoxazoles interact with their targets in a variety of ways, often leading to changes in cellular function . The presence of the labile N–O bond in the isoxazole ring allows for various transformations, making isoxazoles especially synthetically useful .

Biochemical Pathways

It is known that isoxazoles can affect a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The presence of sulfur in the thiazole ring enhances the pharmacological properties of these compounds .

Result of Action

It is known that isoxazoles possess various types of biological activity, suggesting that they can have a range of effects at the molecular and cellular level .

Action Environment

It is known that the chemical properties of isoxazoles can be influenced by various factors, including temperature, ph, and the presence of other chemicals .

Propriétés

IUPAC Name |

5-(2-thiophen-2-yl-1,3-thiazol-5-yl)-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2OS2/c1-2-8(14-5-1)10-11-6-9(15-10)7-3-4-12-13-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCIOQSNFFERRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(S2)C3=CC=NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride](/img/structure/B2394782.png)

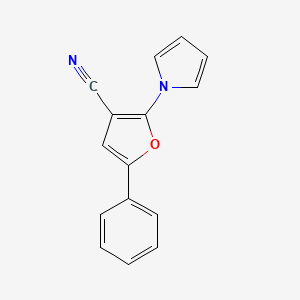

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2394785.png)

![1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2394787.png)

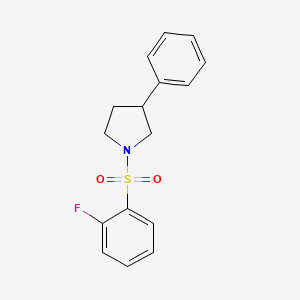

![Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B2394789.png)

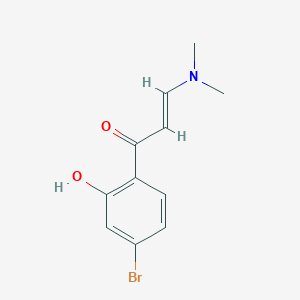

![Ethyl 5-benzamido-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2394796.png)

![Methyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2394800.png)